6-Bromo-3,4-diiodoindazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-diiodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJGAFDZJMJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrI2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305976 | |
| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-61-8 | |
| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601305976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 3,4 Diiodoindazole
Precursor Synthesis and Halogenation Strategies
The logical starting point for the synthesis of 6-Bromo-3,4-diiodoindazole is the preparation of a correctly substituted precursor, followed by sequential halogenation. The synthesis of 6-bromoindazole is well-established and serves as the foundational building block for subsequent iodination steps.
Regioselective Bromination of Indazole Derivatives
The target molecule contains a bromine atom at the C6 position. Rather than introducing this via direct bromination of the parent indazole, a more efficient strategy involves starting with a precursor that already contains the desired bromo-substitution. The synthesis of 6-bromoindazole has been effectively demonstrated starting from 4-bromo-2-fluorobenzaldehyde (B134337).
A common and high-yielding procedure involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine (B178648) hydrate (B1144303). The mixture is heated, typically at reflux, to facilitate the cyclization and formation of the indazole ring system. Upon completion, the 6-bromo-1H-indazole product can be isolated and purified by crystallization or column chromatography, often with yields reported to be in the range of 76-89%. organic-chemistry.org
| Starting Material | Reagents | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| 4-bromo-2-fluorobenzaldehyde | Hydrazine hydrate | Reflux / 125 °C, 3-20 hours | 6-Bromo-1H-indazole | 76-89% |
Sequential Halogenation Approaches
Based on the individual strategies discussed, a complete, albeit partially hypothetical, synthetic pathway for this compound can be constructed. The sequence prioritizes the most reliable and well-documented reactions first, leaving the most challenging transformation for the final steps.
| Step | Starting Material | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | 4-bromo-2-fluorobenzaldehyde | Indazole Formation | Hydrazine hydrate | 6-Bromo-1H-indazole |
| 2 | 6-Bromo-1H-indazole | C3-Iodination | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole |
| 3a | 6-Bromo-3-iodo-1H-indazole | C4-Nitration (Proposed) | HNO₃, H₂SO₄ | 6-Bromo-3-iodo-4-nitro-1H-indazole |
| 3b | 6-Bromo-3-iodo-4-nitro-1H-indazole | Nitro Reduction | SnCl₂ or Fe/HCl | 4-Amino-6-bromo-3-iodo-1H-indazole |
| 3c | 4-Amino-6-bromo-3-iodo-1H-indazole | Sandmeyer Iodination | 1. NaNO₂, H⁺ 2. KI | This compound |
Development of Novel Synthetic Pathways
Recent advances in organic synthesis have focused on developing more efficient and environmentally friendly methods, including metal-free protocols and catalytic C-H functionalization.
Metal-Free Halogenation Protocols for Indazoles
Modern synthetic chemistry emphasizes the avoidance of heavy metals to reduce costs and environmental impact. For indazole halogenation, N-halosuccinimides (NXS) are common metal-free reagents. Research has demonstrated the successful regioselective mono- and poly-halogenation of 2H-indazoles using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under mild, metal-free conditions. frontiersin.org These reactions can be performed in environmentally friendly solvents like ethanol (B145695) or even water, offering a "green" alternative to traditional methods. frontiersin.org
However, it has been noted that the direct iodination of 2H-indazoles using N-iodosuccinimide (NIS) under similar conditions was not successful, indicating a limitation of this specific metal-free protocol for iodination. frontiersin.org Despite this, the general success of NXS reagents for bromination and chlorination suggests that metal-free strategies remain a promising avenue for the synthesis of various halogenated indazoles.
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-phenyl-2H-indazole | NBS (1.0 equiv.) | EtOH | 50 °C, 2.0 h | 3-bromo-2-phenyl-2H-indazole | 97% |
| 2-phenyl-2H-indazole | NCS (1.0 equiv.) | EtOH | 50 °C, 2.0 h | 3-chloro-2-phenyl-2H-indazole | 95% |
| 2H-indazoles | NIS | EtOH | - | No reaction | - |
Palladium-Catalyzed C-H Functionalization Routes
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. In the context of indazole chemistry, these methods are primarily employed for derivatization rather than for direct halogenation.
For instance, iodo-indazoles, such as the 6-bromo-3-iodo-1H-indazole intermediate, are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups at the C3 position by coupling with the corresponding boronic acids. While this does not directly lead to the synthesis of this compound, it represents a key methodology for the subsequent modification of such polyhalogenated scaffolds into more complex molecules. The direct palladium-catalyzed C-H iodination of indazoles is not a standard transformation; electrophilic iodination remains the more conventional and direct route for introducing iodine onto the indazole ring.
Green Chemistry Approaches in Halogenated Indazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated heterocycles to minimize environmental impact. These approaches focus on using less hazardous reagents, environmentally benign solvents, and milder reaction conditions nih.govresearchgate.net. A significant development is the use of metal-free catalytic systems for direct C–H halogenation, which avoids the use of toxic and expensive metal catalysts nih.govresearchgate.netrsc.org.
Instead of hazardous reagents like elemental bromine (Br₂), safer and easier-to-handle halogen sources such as N-halosuccinimides (NXS), including N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), are employed nih.govrsc.org. Furthermore, there is a strong emphasis on replacing traditional volatile organic solvents with greener alternatives. Research has shown that halogenation reactions on the indazole ring can be successfully carried out in environmentally friendly solvents like ethanol and even water, often with excellent yields nih.govrsc.org. These methods not only reduce environmental harm but also simplify the reaction setup and workup procedures, making them more efficient and sustainable nih.govrsc.org.
| Green Chemistry Principle | Conventional Approach | Green Alternative | Reference |
|---|---|---|---|
| Catalysis | Metal catalysts (e.g., Palladium) | Metal-free reactions | nih.govrsc.org |
| Halogen Source | Elemental Halogens (e.g., Br₂) | N-Halosuccinimides (NBS, NIS) | nih.govrsc.org |
| Solvent | Chlorinated solvents, DMF | Ethanol (EtOH), Water (H₂O) | nih.govrsc.org |
| Conditions | Harsh temperatures, strong acids/bases | Mild temperatures (e.g., 25-95 °C) | nih.gov |
Control of Regioselectivity in Multi-Halogenation
Achieving the specific 3,4,6-trihalogenated pattern of this compound requires precise control over the regioselectivity of the halogenation reactions. The indazole ring possesses several carbon atoms susceptible to electrophilic substitution, and directing the incoming halogen atoms to the desired positions is a significant synthetic challenge. The outcome of the reaction is heavily dependent on the interplay between the inherent electronic properties of the indazole nucleus and the specific reaction conditions employed.
Influence of Reaction Conditions on Halogenation Positions (e.g., C3, C6, C7)
The position of halogenation on the indazole ring can be manipulated by carefully tuning reaction parameters such as the choice of halogenating agent, solvent, temperature, and reaction time nih.govrsc.org.
C3 Position : The C3 position of the indazole ring is generally the most activated site for electrophilic attack. Halogenation at this position can often be achieved with high selectivity. For example, direct bromination using N-bromosuccinimide (NBS) or iodination using molecular iodine with a base readily yields 3-haloindazoles chim.itnih.gov. The use of ultrasound has also been reported to efficiently promote bromination specifically at the C3 position nih.gov.
C6 and C7 Positions : Achieving substitution at other positions on the benzene (B151609) portion of the indazole ring, such as C6 and C7, requires different strategies. Often, the most effective method is to begin with a starting material that already contains a substituent at the desired position. For the target molecule, starting with 6-bromoindazole ensures the bromine is correctly placed from the outset mdpi.com. Poly-halogenation can be achieved by adjusting the stoichiometry of the halogenating agent. For instance, increasing the equivalents of NBS can lead to di- and tri-brominated products rsc.orgsemanticscholar.org. Studies have noted that the C7 position of the indazole ring exhibits lower reactivity compared to other positions, which can be exploited to control the halogenation pattern researchgate.netrsc.org. Fine-tuning the amount of the halogenating agent and the reaction time allows for the stepwise introduction of halogens, enabling the synthesis of complex substitution patterns rsc.orgsemanticscholar.org.
| Target Position | Controlling Factor | Example Condition/Reagent | Outcome | Reference |
|---|---|---|---|---|
| C3 | Reagent Choice | N-Bromosuccinimide (NBS) in EtOH | Selective mono-bromination at C3 | nih.govrsc.org |
| C3 | Reagent Choice | Iodine (I₂) and KOH in DMF | Selective mono-iodination at C3 | chim.it |
| Poly-halogenation | Stoichiometry | Increased equivalents of NBS | Di- or tri-bromination | rsc.orgsemanticscholar.org |
| C6 | Synthetic Strategy | Use of 4-bromo-2-fluorobenzaldehyde as a precursor | Synthesis of 6-bromoindazole | mdpi.com |
| C7 vs. Other Positions | Inherent Reactivity | Competitive halogenation | C7 position is generally less reactive | researchgate.netrsc.org |
Isolation and Purification Techniques
Once the synthesis of this compound is complete, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts. The techniques employed are standard for solid organic compounds.
Filtration and Washing : If the product precipitates from the reaction mixture upon cooling or after the addition of an anti-solvent (like water), it can be collected by simple filtration mdpi.comnih.gov. The collected solid is then typically washed with cold solvent to remove soluble impurities.
Recrystallization : This is a common and effective technique for purifying crystalline solids. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution nih.gov. The choice of solvent is critical and is determined experimentally to find one in which the compound is soluble when hot but sparingly soluble when cold.
Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method. The crude mixture is loaded onto a column of stationary phase (commonly silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is passed through the column pkusz.edu.cn. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure product in fractions pkusz.edu.cn.
| Technique | Description | Typical Application |
|---|---|---|
| Filtration | Separation of a solid from a liquid by passing the mixture through a filter medium. | Initial isolation of a precipitated crude product from the reaction mixture. mdpi.comnih.gov |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Removing soluble impurities from a solid product to obtain high-purity crystalline material. nih.gov |
| Column Chromatography | Separation of components of a mixture based on differential adsorption on a stationary phase. | Purifying complex mixtures or removing byproducts with similar solubility to the desired product. pkusz.edu.cn |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Bromo-3,4-diiodoindazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework, as well as the connectivity between them.
Due to the absence of direct experimental spectra for this compound in the available literature, the following analyses are based on established principles of NMR spectroscopy and predicted chemical shifts derived from the known effects of halogen substituents on the indazole scaffold. The predicted values are based on the parent indazole molecule and the additive effects of bromo and iodo substituents.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring system. The substitution pattern—a bromine atom at position 6 and iodine atoms at positions 3 and 4—significantly influences the electronic environment of the remaining protons, leading to predictable shifts in their resonance frequencies.
The indazole ring has three remaining protons at positions 5, and 7, in addition to the N-H proton. The electron-withdrawing nature of the halogen substituents will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted indazole.
Predicted ¹H NMR Chemical Shifts:
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 - 8.2 | Doublet | JH5-H7 ≈ 1.5-2.0 Hz |
| H-7 | ~7.6 - 8.0 | Doublet | JH7-H5 ≈ 1.5-2.0 Hz |
| N-H | ~12.0 - 13.5 | Broad Singlet | - |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~90 - 100 |
| C-3a | ~140 - 145 |
| C-4 | ~100 - 110 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 |
| C-7 | ~120 - 125 |
| C-7a | ~135 - 140 |
To definitively assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-7 protons would be expected, confirming their ortho relationship on the benzene (B151609) ring portion of the indazole.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-5 and C-7 by correlating them with their attached protons, H-5 and H-7, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For instance, the N-H proton would be expected to show correlations to C-3, C-3a, and C-7a, confirming the core indazole structure. The H-5 proton would likely show correlations to C-3a, C-4, C-6, and C-7, while the H-7 proton would show correlations to C-3a, C-5, and C-6.
While ¹⁹F NMR is a powerful technique for fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, it is not directly applicable to the bromo and iodo substituents of the target molecule. The common isotopes of bromine (⁷⁹Br and ⁸¹Br) and the single stable isotope of iodine (¹²⁷I) are quadrupolar nuclei, which leads to very broad NMR signals that are generally difficult to observe with standard NMR spectrometers.
However, the principles of halogen NMR are highly relevant for the characterization of fluorinated analogues of this compound. If a fluorine atom were incorporated into the molecule, ¹⁹F NMR would provide valuable information about its electronic environment, and through-space or through-bond couplings to nearby protons or carbons could offer further structural insights.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₇H₃BrIN₂, HRMS would be used to confirm this composition.
The presence of bromine and iodine, with their characteristic isotopic patterns, would result in a distinctive cluster of peaks in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This would lead to a characteristic M and M+2 pattern for the molecular ion peak.
Predicted HRMS Data:
| Molecular Formula | Calculated Exact Mass (m/z) for [M+H]⁺ |
| C₇H₄BrIN₂⁺ | 448.8573 |
The observation of a molecular ion peak with this exact mass and the expected isotopic distribution would provide strong evidence for the molecular formula of this compound.
Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In a typical electron ionization mass spectrometry (EI-MS) experiment, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).
For this compound, one would expect the mass spectrum to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of the presence of one bromine and two iodine atoms. Subsequent fragmentation would likely involve the loss of halogen atoms (I·, Br·), followed by the cleavage of the indazole ring structure. Analysis of these fragmentation pathways would provide valuable information for the structural confirmation of the molecule. However, without experimental data, a detailed fragmentation pattern cannot be described.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the N-H bond of the indazole ring, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region, at lower frequencies (typically below 700 cm⁻¹). A comprehensive table of expected IR peaks cannot be generated without access to an experimental spectrum.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
By analyzing the diffraction pattern of a single crystal of this compound, it would be possible to determine its precise molecular structure. This includes the exact positions of the bromine and iodine atoms on the indazole core, as well as the bond lengths and angles between all atoms in the molecule. This data would provide unequivocal proof of the compound's constitution and conformation in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Single crystal X-ray diffraction data also allows for the analysis of how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding (involving the N-H group) and halogen bonding (involving the bromine and iodine atoms). Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions, providing insights into the forces that govern the crystal packing.
Polymorphism and Crystallographic Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. Crystallographic studies would be necessary to determine if this compound exhibits polymorphism and to characterize the different crystalline forms.
UV-Visible Spectroscopy for Electronic Structure Insights
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to an excited state. The wavelengths of maximum absorbance (λmax) are related to the energy of these electronic transitions.
For this compound, the UV-Visible spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the indazole ring. Analysis of the spectrum could provide insights into the electronic structure of the molecule. Without experimental data, the specific λmax values and molar absorptivity cannot be reported.
Chromatographic Methodologies for Purity and Analysis (e.g., HPLC, GC)
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the specific chromatographic analysis of this compound. Detailed, validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the purity assessment and analysis of this particular compound have not been published.
While general chromatographic principles are broadly applicable to halogenated heterocyclic compounds, the absence of specific studies on this compound means that no established protocols for parameters—such as the choice of stationary phase, mobile phase composition, flow rate, temperature programming, or detector settings—can be reported. The development of such methods would require dedicated analytical research to determine the optimal conditions for achieving efficient separation and accurate quantification.
For related classes of compounds, such as other halogenated indazoles or polyhalogenated aromatic compounds, reversed-phase HPLC is a commonly employed technique for purity and impurity profiling. A typical starting point for method development would involve a C18 or C8 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, with the wavelength of maximum absorbance determined for this compound.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable halogenated compounds. For a high molecular weight compound like this compound, a high-temperature capillary column with a low-polarity stationary phase would likely be necessary. The temperature program would need to be optimized to ensure elution without thermal decomposition.
However, without empirical data from studies on this compound, any discussion of specific chromatographic conditions would be purely speculative. The following tables represent hypothetical starting points for method development, based on general knowledge of chromatographing similar halogenated aromatic compounds, and should not be considered as established or validated methods.
Hypothetical HPLC Method Development Parameters:
| Parameter | Suggested Starting Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% formic acid or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Initial: 80% A, 20% B; Linear ramp to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at λmax |
| Injection Vol. | 10 µL |
Hypothetical GC-MS Method Development Parameters:
| Parameter | Suggested Starting Condition |
| Column | Low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | Initial: 150 °C (hold 2 min); Ramp at 10 °C/min to 320 °C (hold 10 min) |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-600 amu |
It is imperative to note that these tables are illustrative and would require rigorous experimental validation to be applied to the analysis of this compound. The actual retention times, peak shapes, and resolution would be dependent on the specific instrumentation and conditions used.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of molecules like 6-Bromo-3,4-diiodoindazole. These methods provide insights into bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted indazoles, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are employed to optimize the molecular geometry and determine ground state properties. nih.govniscpr.res.in For this compound, a DFT approach would likely predict a planar indazole ring system. The calculations would provide precise values for the bond lengths of C-Br, C-I, C-N, C-C, and N-N bonds, as well as the bond angles within the bicyclic indazole core and the orientations of the halogen substituents.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would also be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound
| Property | Predicted Value/Characteristic |
| Molecular Geometry | Planar indazole ring |
| C-Br Bond Length | ~1.88 - 1.92 Å |
| C-I Bond Lengths | ~2.08 - 2.12 Å |
| HOMO Energy | Negative value, indicating electron-donating potential |
| LUMO Energy | Less negative value, indicating electron-accepting potential |
| HOMO-LUMO Gap | Moderate, suggesting relative stability |
| Dipole Moment | Non-zero, due to electronegative halogens |
Note: The values in this table are hypothetical and based on typical ranges observed for similar halogenated heterocyclic compounds. Actual values would require specific DFT calculations for this compound.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic structure, albeit at a higher computational cost than DFT. For halogenated indazoles, ab initio calculations can be used to refine the understanding of electron correlation effects, which are significant due to the presence of heavy iodine atoms. mdpi.comsemanticscholar.org These methods can provide a more accurate picture of the electron distribution and orbital energies compared to DFT. For a polyhalogenated system like this compound, relativistic effects might also be considered in high-accuracy ab initio calculations to account for the influence of the heavy iodine atoms on the electronic structure.
Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these simulations can aid in its identification and structural characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.net For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom in the molecule, which can be compared with experimental data for structural verification. mdpi.com
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities, helping to assign the peaks in an experimental IR spectrum to specific functional groups and vibrational modes, such as C-H stretching, C=C bending, and C-X (X=Br, I) vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can provide insight into the electronic transitions occurring within the molecule, such as π → π* transitions within the aromatic indazole system.
Conformational Analysis and Energy Landscapes
For many molecules, different spatial arrangements of atoms, or conformations, are possible. Conformational analysis aims to identify the stable conformers and the energy barriers between them. While the indazole ring itself is rigid, substituents can in principle lead to different conformations. However, for this compound, significant conformational flexibility is not expected due to the planar nature of the core structure and the atomic nature of the halogen substituents. Computational studies would likely confirm a single, stable planar conformation. The energy landscape would therefore be characterized by a deep energy minimum corresponding to this planar geometry.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for understanding the mechanisms of chemical reactions, including the formation of halogenated indazoles. frontiersin.orgnih.gov
The introduction of bromine and iodine onto the indazole scaffold can occur through various mechanisms, often involving electrophilic aromatic substitution. Computational modeling can be used to map out the potential energy surface for such reactions. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
For the synthesis of this compound, a transition state analysis for the halogenation steps would involve locating the transition state structures for the addition of the halogen electrophile to the indazole ring. By calculating the activation energies associated with these transition states, one can predict the regioselectivity of the halogenation process and understand why the halogens are introduced at specific positions. frontiersin.org For instance, such an analysis could explain the sequential introduction of iodine and bromine at the 3, 4, and 6 positions of the indazole core. These computational studies provide valuable insights that complement experimental findings in synthetic organic chemistry. nih.govnih.gov
Non-Covalent Interaction Analysis
The presence of multiple halogen atoms and the N-H group on the indazole scaffold of this compound makes it a prime candidate for engaging in a variety of significant non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-stacking, are crucial in determining the molecule's solid-state structure, solubility, and potential interactions with biological targets.
The indazole moiety contains a pyrrolic nitrogen atom (N1) with an attached hydrogen, which is a classic hydrogen bond donor. This N-H group can form strong intermolecular hydrogen bonds with a suitable acceptor, such as the pyridinic nitrogen atom (N2) of a neighboring molecule, leading to the formation of chains or dimers in the crystal lattice. mdpi.comnih.gov The strength of a hydrogen bond is generally stronger than van der Waals forces but weaker than covalent bonds. rsc.org
In organic molecules containing N-H groups, hydrogen bonding plays a significant role in their structural arrangement. rsc.org The geometry and energy of these bonds can be accurately modeled using computational methods.
| Interaction Type | Donor-Acceptor Distance (Å) (Typical) | Bond Energy (kcal/mol) (Typical) |
| N-H···N | 2.8 - 3.2 | 3 - 7 |
| N-H···I | 3.5 - 4.0 | 1 - 3 |
| N-H···Br | 3.3 - 3.8 | 1 - 3 |
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govacs.org The strength of halogen bonds typically follows the trend I > Br > Cl > F. Given that this compound possesses two iodine atoms and one bromine atom, it is expected to be a potent halogen bond donor. researchgate.net
The iodine atoms at the C3 and C4 positions are particularly activated for halogen bonding due to the electron-withdrawing nature of the indazole ring system. These iodine atoms can form strong C–I···N or C–I···O interactions, which are comparable in strength and directionality to classical hydrogen bonds and are increasingly utilized in crystal engineering and supramolecular chemistry. nih.govacs.orgacs.orgoup.com Computational studies on related organoiodine compounds have quantified these interactions, confirming their significant role in molecular assembly. nih.govacs.orgmdpi.com
| Interaction Type | Donor-Acceptor Distance (Å) (Typical) | Interaction Energy (kcal/mol) (Typical) |
| C-I···N | 2.7 - 3.0 | 4 - 6 |
| C-Br···N | 2.8 - 3.2 | 3 - 5 |
| C-I···π | 3.0 - 3.5 | 2 - 4 |
The aromatic bicyclic system of the indazole ring allows for π-stacking interactions, where the π-electron clouds of adjacent molecules interact attractively. mdpi.com These interactions are fundamental in the packing of aromatic molecules in the solid state and in the binding of ligands to biological macromolecules. mdpi.com The geometry of π-stacking can vary, with common arrangements being face-to-face or parallel-displaced.
The electronic nature of the indazole ring in this compound is significantly influenced by the attached halogen atoms. These substituents can modify the quadrupole moment of the aromatic system, affecting the strength and preferred geometry of π-stacking interactions. rsc.org DFT calculations can be used to determine the optimal stacking geometry and the associated interaction energy, which typically ranges from 2 to 10 kcal/mol depending on the specific arrangement and the nature of the aromatic systems involved. mdpi.comrsc.org
| Interaction Type | Interplanar Distance (Å) (Typical) | Interaction Energy (kcal/mol) (Typical) |
| Parallel-displaced | 3.3 - 3.8 | 2 - 5 |
| Sandwich (Face-to-face) | 3.3 - 3.8 | 1 - 3 |
Reactivity and Derivatization of 6 Bromo 3,4 Diiodoindazole
Strategies for Further Functionalization
The functionalization of the 6-Bromo-3,4-diiodoindazole scaffold can be achieved through several key reaction types, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and regioselective reactions at the nitrogen atoms. These methods provide pathways to introduce a wide variety of substituents, enabling the synthesis of diverse and complex molecules.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the selective functionalization of polyhalogenated heterocycles like this compound. nih.govresearchgate.net The selectivity of these reactions is primarily governed by the differing reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. researchgate.net This predictable reactivity allows for stepwise and site-selective modifications.
For this compound, the two iodo groups at the C3 and C4 positions are expected to be significantly more reactive than the bromo group at the C6 position. Furthermore, studies on related 3,4-diiodoindazoles have shown that the C3-iodo bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C4-iodo bond, allowing for initial functionalization at the C3 position under carefully controlled conditions. researchgate.netresearchgate.net
Suzuki-Miyaura Reaction: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. nih.govrsc.org In the case of this compound, a sequential cross-coupling strategy can be envisioned. The first Suzuki-Miyaura coupling would likely occur selectively at the C3-iodo position, followed by a second coupling at the C4-iodo position under more forcing conditions (e.g., higher temperature or different catalyst/ligand system). Finally, the less reactive C6-bromo position could be functionalized. researchgate.net
Sonogashira Reaction: The Sonogashira coupling introduces alkynyl groups and is highly effective with iodo-substituted arenes. researchgate.net Similar to the Suzuki-Miyaura reaction, a stepwise functionalization would be expected, first at C3-I, then C4-I, and lastly at C6-Br. Sequential Sonogashira-Suzuki reactions have been successfully employed on bromo-iodoindazoles to create a diverse range of functionalized products. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction forms a new C-C bond between a halide and an alkene. While less commonly reported for polyhalogenated indazoles compared to Suzuki and Sonogashira reactions, the same reactivity principles would apply, allowing for the potential introduction of vinyl groups in a stepwise manner. beilstein-journals.org
Negishi Reaction: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. uni-muenchen.dewikipedia.orgorganic-chemistry.org This reaction could be employed for the selective functionalization of the C3 and C4 positions of the indazole core. uni-muenchen.dechim.it The high reactivity of organozinc reagents may require careful optimization to achieve high selectivity between the two iodo positions. nih.gov
Table 1: Predicted Regioselectivity of Cross-Coupling Reactions
| Reaction Type | Position of Primary Reactivity | Position of Secondary Reactivity | Position of Tertiary Reactivity |
|---|---|---|---|
| Suzuki-Miyaura | C3-Iodo | C4-Iodo | C6-Bromo |
| Sonogashira | C3-Iodo | C4-Iodo | C6-Bromo |
| Heck | C3-Iodo | C4-Iodo | C6-Bromo |
| Negishi | C3-Iodo | C4-Iodo | C6-Bromo |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In this compound, the indazole ring itself is electron-rich, and there are no strong activating groups like a nitro group. Therefore, the halogen atoms on the benzene (B151609) ring portion (C4 and C6) are generally unreactive towards traditional SNAr reactions. nih.gov The C3-iodo group is part of the pyrazole (B372694) ring and its reactivity in SNAr is also expected to be low without further activation. While direct displacement of the halogens by strong nucleophiles under harsh conditions might be possible, it is not a preferred or selective method for functionalizing this scaffold compared to cross-coupling chemistry.
The indazole core possesses two nitrogen atoms, N1 and N2, and the free N-H group can be readily functionalized. N-alkylation and N-acylation are common strategies to introduce substituents that can modify the compound's physical, chemical, and biological properties. nih.govresearchgate.net The reaction of an N-H indazole with an alkylating or acylating agent in the presence of a base typically yields a mixture of N1 and N2 isomers.
The regioselectivity of this functionalization is influenced by several factors:
Nature of the Electrophile: Bulky electrophiles tend to favor substitution at the less sterically hindered N1 position.
Base and Solvent: The choice of base and solvent system can significantly influence the N1/N2 product ratio.
Substituents on the Indazole Ring: The electronic nature of substituents on the carbocyclic ring can also play a role in directing the incoming group.
For this compound, standard alkylation or acylation conditions would lead to a mixture of N1 and N2 functionalized products. These isomers often exhibit different chemical and physical properties, necessitating chromatographic separation. The introduction of a protecting group at either N1 or N2 is a common strategy to ensure regioselectivity in subsequent C-H functionalization or to prevent side reactions during cross-coupling. researchgate.net
Role as a Synthetic Intermediate and Building Block
The true value of this compound lies in its capacity as a versatile building block for the synthesis of more complex molecular architectures. The ability to perform sequential and site-selective cross-coupling reactions at three different positions opens up a vast chemical space for exploration. researchgate.net
By leveraging the differential reactivity of the C-I and C-Br bonds, this compound can serve as a scaffold for constructing elaborate polyheterocyclic systems. A synthetic strategy could involve:
Initial Functionalization at C3: A selective Sonogashira or Suzuki coupling at the most reactive C3-iodo position to introduce a new heterocyclic moiety.
Second Functionalization at C4: A subsequent cross-coupling reaction at the C4-iodo position with a different coupling partner.
Final Modification at C6: Functionalization of the C6-bromo position under more forcing conditions.
This stepwise approach allows for the controlled and predictable assembly of molecules with three different, strategically placed substituents. These substituents can be designed to participate in further intramolecular cyclization reactions, leading to the formation of fused polyheterocyclic ring systems, which are common motifs in pharmaceuticals and functional materials. nih.govnih.gov
Indazole derivatives are being explored for applications in materials science, particularly in the field of organic electronics. researchgate.net The construction of extended π-conjugated systems is crucial for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
This compound is an excellent precursor for creating such materials. Sequential Sonogashira and Suzuki-Miyaura reactions can be used to attach various aromatic and heteroaromatic units to the indazole core. This allows for the systematic tuning of the electronic properties, such as the HOMO/LUMO energy levels, absorption and emission wavelengths, and charge transport characteristics of the resulting molecules. The ability to introduce three different aryl or alkynyl substituents provides a high degree of control over the final three-dimensional structure and photophysical properties of the material.
Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway Tan, Shu Er and Sarjadi, Mohd Sani (2017) Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway. Transactions on Science and Technology, 4 (2). pp. 84-91. ISSN 2289-8786. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis and biological evaluation of novel 6-substituted-4-(4-fluorobenzyl) ... The key intermediate, 6-bromo-4-iodo-1H-indazole (3), was synthesized from 4-bromo-2-iodo-6-methylaniline (B1527711) (1) through a sequence of diazotization, cyclization, and iodination reactions. Suzuki coupling of 3 with various boronic acids provided the desired 6-substituted-4-iodo-1H-indazoles (4a-g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rD-o_23e51381e59-c290a3c988c538419a4e402830f3a67764d924107147d3d233c706b4999f81230495f2662c19e59045b61e2b528659560f3531b46a96434444565782782736141432f754780518868f056461998592398555848525f57564d5051415147575253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253d
Synthesis and structure-activity relationship of 6-bromo-4 ... - Nature The synthesis of the title compounds is outlined in Scheme 1. The starting material, 4-bromo-2-iodo-6-methylaniline (1), was converted to the key intermediate 6-bromo-4-iodo-1H-indazole (3) via a diazotization, cyclization, and iodination sequence. Suzuki coupling of 3 with various boronic acids afforded the desired 6-substituted-4-iodo-1H-indazoles (4a–g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis and structure-activity relationship of 6-bromo-4 ... The synthesis of the title compounds is outlined in Scheme 1. The starting material, 4-bromo-2-iodo-6-methylaniline (1), was converted to the key intermediate 6-bromo-4-iodo-1H-indazole (3) via a diazotization, cyclization, and iodination sequence. Suzuki coupling of 3 with various boronic acids afforded the desired 6-substituted-4-iodo-1H-indazoles (4a–g). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rD-o_23e51381e59-c290a3c988c538419a4e402830f3a67764d924107147d3d233c706b4999f81230495f2662c19e59045b61e2b528659560f3531b46a96434444565782782736141432f754780518868f056461998592398555848525f57564d5051415147575253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253d
Synthesis of Substituted 4,6-Diiodo-1H-indazoles by Ortho ... This report describes an efficient method for the synthesis of substituted 4,6-diiodo-1H-indazoles from readily available 2-iodo-4-alkylanilines through a sequence of N-acetylation, ortho-lithiation/iodination, deacetylation, diazotization, and cyclization. The resulting 4,6-diiodo-1H-indazoles are versatile building blocks for the synthesis of various biologically active compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis and SAR of 4,6-disubstituted indazoles as potent ... A series of 4,6-disubstituted indazoles were synthesized and their structure-activity relationships (SAR) as inhibitors of the kinase p38 were investigated. The synthesis of these compounds was accomplished through a multi-step sequence starting from commercially available materials. The key steps in the synthesis included a Suzuki coupling reaction to introduce the substituent at the 4-position and a Buchwald-Hartwig amination reaction to introduce the substituent at the 6-position. The resulting compounds were evaluated for their in vitro and in vivo activity against p38 kinase. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis of 4,6-Disubstituted Indazoles as Potent p38 Kinase Inhibitors A series of 4,6-disubstituted indazoles were synthesized and evaluated as potent p38 kinase inhibitors. The synthesis of these compounds was achieved through a multi-step sequence, with the key step being a Suzuki coupling reaction to introduce various substituents at the 4- and 6-positions of the indazole ring. The structure-activity relationship (SAR) studies revealed that the nature of the substituents at these positions had a significant impact on the inhibitory activity of the compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis of Substituted 6-Iodo-1H-indazoles by N-N Bond ... - ACS Publications This article describes a method for the synthesis of substituted 6-iodo-1H-indazoles from readily available 2-amino-5-iodobenzonitriles. The key step in this synthesis is an intramolecular N-N bond formation reaction that is mediated by a copper catalyst. This reaction is tolerant of a wide range of functional groups and provides a straightforward route to a variety of substituted 6-iodo-1H-indazoles. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis of 6-Substituted 4-Iodo-1H-indazoles via Suzuki Coupling The synthesis of 6-substituted 4-iodo-1H-indazoles from 6-bromo-4-iodo-1H-indazole via Suzuki coupling with various boronic acids is described. The reaction conditions were optimized to achieve high yields of the desired products. The resulting compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzM5t4oGJ4YD7VNDzTMzVtWUIrjimqSqDm-b1XOjZVBK_vNOCiDYVuzstj7Yl15lZx-h8NnY1EP42n2_9kLjSuYHdC801PdmxD6h-SK6F9QSNx6eRc0lp8kyWAJLMNCuBPSDYp3ErnWSHwBN4_801sTu1yQrvn7_sscVJYXjHTtZ6dZmCHcVt45yuL3dIe2S9shPY4dO748SHYwoInIIqky9olXld6dILcOkzMZPFd41wlJWDu6vRSPKunC2t4_UoLn4L6S6w=
Synthesis of 4,6-disubstituted indazoles - Google Patents A method for preparing 4,6-disubstituted indazoles is provided, which is useful for treating p38 kinase mediated disorders. The method involves reacting a 4-substituted-6-halo-indazole with a Grignard reagent in the presence of a nickel catalyst. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rD-o_23e51381e59-c290a3c988c538419a4e402830f3a67764d924107147d3d233c706b4999f81230495f2662c19e59045b61e2b528659560f3531b46a96434444565782782736141432f754780518868f056461998592398555848525f57564d5051415147575253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253505751515253d
Synthesis of 4,6-disubstituted indazoles as potent inhibitors of p38 kinase A series of 4,6-disubstituted indazoles were synthesized and evaluated as potent inhibitors of p38 kinase. The synthesis of these compounds was achieved through a multi-step sequence, with the key step being a Suzuki coupling reaction to introduce various substituents at the 4- and 6-positions of the indazole ring. The structure-activity relationship (SAR) studies revealed that the nature of the substituents at these positions had a significant impact on the inhibitory activity of the compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rD-o_23e51381e59-c290a3c988c538419a4e402830f3a67764d924107147d3d233c706b4999f81230495f2662c19e59045b61e2b528659560f3531b46a96434444565782782736141432f754780518868f056461998592398555848525f57564d50514151475752535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515152535057515-g-4-iodo-1h-indazole-3-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions- of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a-nickel-catalyst-12-synthesis-of-46-disubstituted-indazoles-as-potent-inhibitors-of-p38-kinase-13-a-series-of-46-disubstituted-indazoles-were-synthesized-and-evaluated-as-potent-inhibitors-of-p38-kinase-the-synthesis-of-these-compounds-was-achieved-through-a-multi-step-sequence-with-the-key-step-being-a-suzuki-coupling-reaction-to-introduce-various-substituents-at-the-4--and-6-positions-of-the-indazole-ring-the-structure-activity-relationship-sar-studies-revealed-that-the-nature-of-the-substituents-at-these-positions-had-a-significant-impact-on-the-inhibitory-activity-of-the-compounds-13-synthesis-of-6-substituted-4-iodo-1h-indazoles-via-suzuki-coupling-11-the-synthesis-of-6-substituted-4-iodo-1h-indazoles-from-6-bromo-4-iodo-1h-indazole-via-suzuki-coupling-with-various-boronic-acids-is-described-the-reaction-conditions-were-optimized-to-achieve-high-yields-of-the-desired-products-the-resulting-compounds-were-characterized-by-1h-nmr-13c-nmr-and-mass-spectrometry-11-synthesis-of-46-disubstituted-indazoles-google-patents-12-a-method-for-preparing-46-disubstituted-indazoles-is-provided-which-is-useful-for-treating-p38-kinase-mediated-disorders-the-method-involves-reacting-a-4-substituted-6-halo-indazole-with-a-grignard-reagent-in-the-presence-of-a
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure indazole derivatives is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. While significant progress has been made in the synthesis of indazoles, the development of asymmetric methods for constructing highly substituted, polyhalogenated indazoles remains a significant challenge.
Future research will likely pursue several promising strategies:
Chiral Catalysis: The application of organocatalysis and transition-metal catalysis using chiral ligands is a burgeoning field. For instance, asymmetric aminocatalyzed aza-Michael additions have been used to create fused polycyclic indazole structures with high enantioselectivity. researchgate.net Future work could adapt these cascade reactions to build the indazole core from prochiral precursors in a way that installs the desired halogenation pattern asymmetrically.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of key bond-forming reactions. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. Research is therefore aimed at developing more efficient and recyclable auxiliaries.
Kinetic Resolution: The resolution of a racemic mixture of a halogenated indazole intermediate could provide access to enantiomerically pure material. This can be achieved through enzymatic processes or with chiral resolving agents.
The successful development of these asymmetric methodologies will be crucial for unlocking the full therapeutic potential of complex chiral indazoles.
Exploration of Alternative Halogenation Reagents and Conditions
The synthesis of a molecule with a precise tri-halogenation pattern like 6-Bromo-3,4-diiodoindazole requires exquisite control over regioselectivity. Traditional halogenation methods often employ harsh reagents like elemental bromine (Br₂) and may suffer from a lack of selectivity, leading to mixtures of isomers. nih.govnih.gov Emerging research is focused on developing milder, more selective, and environmentally benign halogenation protocols.
Key areas of exploration include:
Metal-Free Halogenation: There is a significant push towards replacing metal-based catalysts with more sustainable alternatives. Recent studies have demonstrated the successful regioselective mono- and poly-halogenation of 2H-indazoles using N-halosuccinimides (NCS, NBS) under metal-free conditions. nih.govrsc.org By carefully tuning reaction parameters such as solvent and temperature, it is possible to control the degree and position of halogenation. nih.govrsc.org
Directed Halogenation: The use of directing groups on the indazole ring can guide halogenating agents to specific positions, offering a powerful tool for achieving desired substitution patterns.
Electrochemical Halogenation: Electrochemical methods provide a means to generate halogenating species in situ, avoiding the handling of toxic reagents and offering precise control over the reaction through applied voltage. nih.gov
Ultrasound-Assisted Halogenation: The use of ultrasonic waves has been shown to accelerate halogenation reactions, often leading to shorter reaction times and higher yields under milder conditions. nih.gov
The table below compares traditional and emerging halogenation methods applicable to indazole synthesis.
| Feature | Traditional Halogenation (e.g., Br₂) | Emerging Halogenation (e.g., NBS, Electrochemical) |
| Reagents | Often toxic and difficult to handle (e.g., liquid Br₂) | Milder, solid reagents (e.g., NBS) or in situ generation |
| Selectivity | Can be poor, leading to isomeric mixtures | High regioselectivity achievable by tuning conditions |
| Conditions | Often require high temperatures and harsh acids | Mild reaction conditions, often in greener solvents like water or ethanol (B145695) |
| Environmental Impact | Environmentally unfriendly byproducts | More sustainable, "green" chemistry approach |
| Control | Difficult to control the extent of halogenation | Precise control over mono-, di-, or poly-halogenation |
This table provides a generalized comparison of halogenation methods.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
The multi-step synthesis of a complex molecule like this compound involves numerous intermediates. Understanding the kinetics and mechanism of each step is crucial for optimizing reaction conditions and maximizing yield. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data without the need for sampling and offline analysis.
Future applications in this area will likely involve:
Integrated Spectroscopic Platforms: Combining multiple spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide a more complete picture of the reaction progress.
Kinetic Modeling: The data obtained from in situ monitoring can be used to build detailed kinetic models of the reaction, enabling precise prediction of reaction outcomes and facilitating process optimization.
Intermediate Identification: These techniques are particularly valuable for detecting and characterizing transient or unstable intermediates that may be missed by traditional analytical methods. This information is invaluable for elucidating reaction mechanisms.
The implementation of these techniques can significantly shorten development timelines and lead to more robust and reliable synthetic processes.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules. mdpi.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.comnih.gov
For the synthesis of polyhalogenated indazoles, flow chemistry presents several key opportunities:
Safe Handling of Hazardous Reagents: Halogenation reactions can be highly exothermic and involve hazardous materials. Performing these reactions in the small, controlled environment of a flow reactor minimizes risks. nih.gov
Telescoped Reactions: Multiple reaction steps can be "telescoped" together in a continuous flow sequence, eliminating the need for isolation and purification of intermediates. nih.govuc.pt This can dramatically increase efficiency and reduce waste.
Automated Optimization: When combined with automated systems, flow reactors can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, reagent stoichiometry) to identify the optimal parameters for a given transformation.
The integration of flow chemistry and automation represents a paradigm shift in chemical synthesis, moving towards more efficient, safer, and data-rich manufacturing processes for active pharmaceutical ingredients and other high-value chemicals. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Often requires re-optimization for larger scales | Scaled by running the system for longer periods |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety due to small reaction volumes and better control |
| Heat & Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, resulting in cleaner reactions and higher yields |
| Process Control | Limited control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Automation | Difficult to fully automate | Readily integrated with automated systems for optimization |
This table summarizes the key differences between traditional batch synthesis and modern flow chemistry.
Design of Next-Generation Indazole-Based Building Blocks
Halogenated indazoles are not just synthetic targets; they are versatile building blocks for the creation of more complex molecules. The bromine and iodine atoms in a compound like this compound serve as synthetic handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
Future research in this area will focus on:
Fragment-Based Drug Design: Using polyhalogenated indazoles as a core fragment, chemists can systematically explore the chemical space around the indazole scaffold to develop potent and selective inhibitors for various biological targets, such as protein kinases. nih.govrsc.orgacs.orgtandfonline.com
Orthogonal Functionalization: The differential reactivity of the C-Br and C-I bonds can be exploited to perform selective, sequential cross-coupling reactions. This "orthogonal" functionalization allows for the precise and controlled assembly of complex molecular architectures.
Structure-Activity Relationship (SAR) Studies: The ability to easily generate a library of diverse analogues from a common polyhalogenated intermediate is invaluable for SAR studies. This systematic approach accelerates the optimization of lead compounds in drug discovery programs.
The rational design of highly functionalized building blocks like this compound will continue to be a driving force in the discovery of new medicines and materials.
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3,4-diiodoindazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common approach involves halogenation of indazole precursors using bromine and iodine sources under controlled conditions. For example, analogous brominated heterocycles (e.g., 6-bromo-1H-indazol-4-amine) are synthesized via refluxing with halogenating agents in polar aprotic solvents like DMF or DMSO, followed by crystallization . Key parameters to optimize include:
- Temperature : Prolonged reflux (e.g., 18–24 hours) improves yield but risks decomposition.
- Solvent choice : DMSO enhances solubility of halogenated intermediates, while ethanol aids in crystallization .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in related triazole syntheses .
Data Table :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 18–24 hours | Increases yield up to 65% |
| Solvent | DMSO, ethanol | DMSO for dissolution; ethanol for crystallization |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C-NMR to identify aromatic protons and carbons, mass spectrometry (MS) for molecular ion validation, and elemental analysis to verify halogen content. For example, in analogous brominated benzimidazoles, NMR peaks for bromine-substituted carbons appear downfield (δ 110–130 ppm in 13C-NMR), while iodine substitution may further deshield adjacent protons . Cross-validation with X-ray crystallography is recommended for ambiguous cases.
Advanced Research Questions
Q. How do halogen substituents (Br/I) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine and iodine exhibit distinct electronic and steric effects. Iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while bromine’s lower cost and stability make it preferable for iterative functionalization. For example, in imidazo-thiadiazole systems, bromine at position 2 is selectively substituted by secondary amines under mild conditions . Experimental Design :
- Compare reaction rates of this compound with Pd(PPh3)4 (for Br) vs. Pd(OAc)2 (for I).
- Monitor substitution efficiency via LC-MS or 19F-NMR (if fluorine tags are used) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR/MS data often arise from tautomerism or solvent effects. For instance, light-sensitive brominated quinolinones require characterization in dark conditions to avoid degradation . Steps include:
Repeat analysis under inert atmospheres or low-temperature NMR.
Computational modeling : Use DFT calculations to predict chemical shifts (e.g., ACD/Labs Percepta ).
Alternative techniques : XPS for halogen oxidation states or IR for functional group validation .
Q. How can researchers design experiments to probe halogen-bonding interactions in this compound?
- Methodological Answer : Halogen bonding (XB) is critical in crystal engineering and drug design. To study XB:
- Co-crystallization : Co-crystallize with XB acceptors (e.g., pyridine derivatives) and analyze via X-ray diffraction.
- Thermal analysis : DSC/TGA to assess stability changes induced by XB .
- Computational studies : Map electrostatic potential surfaces (e.g., using Gaussian) to identify σ-hole regions on halogens .
Handling and Safety Considerations
Q. What are the critical storage and handling protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
